Sodium 9-Methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-7-yl Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 9-Methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-7-yl Sulfate is a complex organic compound with significant applications in the pharmaceutical industry. This compound is known for its role as an active ingredient in antiemetic drugs, particularly those used to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 9-Methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-7-yl Sulfate involves several steps. One common method is the Mannich reaction, which involves the condensation of a ketone with formaldehyde and an amine. The process can be summarized as follows:
Starting Materials: The synthesis begins with 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one and 2-methylimidazole.
Reaction Conditions: The reaction is typically carried out in an organic solvent or a mixture of an organic solvent and water, in the presence of a halosilane compound
Product Isolation: The product is isolated by separating it from the solvent system and purifying it through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Sodium 9-Methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-7-yl Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different pharmacologically active compounds.
Substitution: The imidazole ring can undergo substitution reactions, introducing new functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with unique pharmacological properties. These derivatives are often explored for their potential use in different therapeutic areas .
Scientific Research Applications
Sodium 9-Methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-7-yl Sulfate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: It is a key ingredient in antiemetic drugs, particularly those used to manage nausea and vomiting in cancer patients
Mechanism of Action
The compound exerts its effects primarily by acting as a selective antagonist of the serotonin 5-HT3 receptor. This receptor is found both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone of the area postrema. By blocking these receptors, the compound prevents the initiation of the vomiting reflex .
Comparison with Similar Compounds
Similar Compounds
Ondansetron: A well-known antiemetic drug with a similar structure and mechanism of action
Granisetron: Another 5-HT3 receptor antagonist used to prevent nausea and vomiting
Dolasetron: Similar in structure and function, used for similar therapeutic purposes
Uniqueness
Sodium 9-Methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-7-yl Sulfate is unique due to its specific molecular structure, which provides a distinct pharmacokinetic profile and receptor binding affinity. This uniqueness makes it particularly effective in certain clinical scenarios where other antiemetics may not be as effective .
Properties
Molecular Formula |
C18H18N3NaO5S |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
sodium;[9-methyl-6-[(2-methylimidazol-1-yl)methyl]-5-oxo-7,8-dihydro-6H-carbazol-2-yl] sulfate |
InChI |
InChI=1S/C18H19N3O5S.Na/c1-11-19-7-8-21(11)10-12-3-6-15-17(18(12)22)14-5-4-13(26-27(23,24)25)9-16(14)20(15)2;/h4-5,7-9,12H,3,6,10H2,1-2H3,(H,23,24,25);/q;+1/p-1 |
InChI Key |
KRSYUXVEMHVOPR-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C=C(C=C4)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.